molecular formula C19H22N2O2 B1407590 [2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate CAS No. 1417567-39-5

[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate

Cat. No.: B1407590
CAS No.: 1417567-39-5
M. Wt: 310.4 g/mol
InChI Key: PIBRTWLHPKTASH-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have a wide range of biological activities . They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The indole scaffold binds with high affinity to multiple receptors, making it useful in the development of new therapeutic agents .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions that “[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate” undergoes are not specified in the sources I found.

Scientific Research Applications

Regioselective Synthesis

Research demonstrates the potential of indole derivatives for regioselective synthesis. For instance, aromatic amines can undergo regioselective addition to the exocyclic C=C bond of certain indole derivatives, yielding products with significant synthetic value for further chemical transformations (Koz’minykh et al., 2006).

Structural and Synthetic Advances

The synthesis and structural evaluation of indole and gramine derivatives have been reported, demonstrating the versatility of indole-based compounds in organic synthesis and structural chemistry. This includes the synthesis of compounds with potential for further derivatization and exploration of their physical properties (Kukuljan et al., 2016).

Biological Activity

Certain indole derivatives have shown potent biological activities. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, which include an indole-based amine, exhibited cytotoxicity against cancer cell lines and antimicrobial activity, highlighting their potential in medicinal chemistry and drug development (Phutdhawong et al., 2019).

Antimicrobial Agents

The development of new indole derivatives as potential antimicrobial agents has been explored, with studies revealing their efficacy against various microbial strains. This underscores the potential of indole derivatives in addressing the need for new antimicrobials due to rising antibiotic resistance (Kalshetty et al., 2012).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as microwave-assisted synthesis, have been applied to indole derivatives, showcasing the efficiency of modern synthetic methods in producing complex molecules with potential pharmacological properties more rapidly and with higher yields (Parshotam et al., 2016).

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure and biological activity. Some indole derivatives can be toxic and should be handled with care .

Future Directions

Indole derivatives continue to attract attention due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis of new indole derivatives, their biological activities, and their potential as therapeutic agents .

Properties

IUPAC Name

acetic acid;2-(1-methylindol-3-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.C2H4O2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18)13-7-3-2-4-8-13;1-2(3)4/h2-10,12,15H,11,18H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBRTWLHPKTASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1C=C(C2=CC=CC=C21)C(CN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 2
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 3
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 4
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 5
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate
Reactant of Route 6
[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate

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